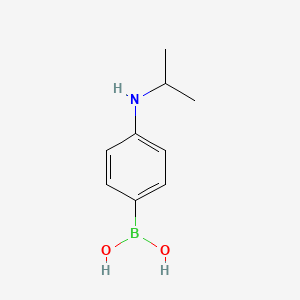

(4-(Isopropylamino)phenyl)boronic acid

Overview

Description

“(4-(Isopropylamino)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H14BNO2 . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid compounds is relatively simple and well-known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The molecular structure of “(4-(Isopropylamino)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylamino group .

Chemical Reactions Analysis

Boronic acids, such as “(4-(Isopropylamino)phenyl)boronic acid”, are known to react with 1,2-diols through a reversible covalent condensation pathway . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .

Physical And Chemical Properties Analysis

“(4-(Isopropylamino)phenyl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 347.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 50.8±0.4 cm3, and it has 3 freely rotating bonds .

Scientific Research Applications

Sensing Applications

(4-(Isopropylamino)phenyl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound can be employed at the interface of the sensing material or within the bulk sample, enhancing the versatility of its applications in various sensing technologies.

Biological Labelling and Protein Manipulation

The boronic acid moiety of the compound allows for selective binding to diol-containing biomolecules, making it a valuable tool for biological labelling. It can be used to manipulate proteins and modify them for specific research purposes, such as tracking cellular processes or investigating protein interactions .

Separation Technologies

Due to its selective binding properties, (4-(Isopropylamino)phenyl)boronic acid can be incorporated into materials used for the separation of diol-containing compounds. This includes the purification of glycoproteins and nucleosides, which are essential for various biochemical analyses .

Development of Therapeutics

The compound’s unique interactions with biological molecules have therapeutic potential. It can be used in the design of drug delivery systems that target specific cells or tissues, as well as in the development of new medications that can interact with sugars or other diol-containing molecules in the body .

Electrophoresis of Glycated Molecules

Electrophoresis techniques that utilize (4-(Isopropylamino)phenyl)boronic acid can separate glycated molecules, which are important in the diagnosis and monitoring of diseases like diabetes. The compound’s affinity for sugars allows for the effective separation of these modified proteins and peptides .

Controlled Release Systems

Incorporating (4-(Isopropylamino)phenyl)boronic acid into polymers can create materials that respond to changes in pH. These materials can be used for the controlled release of insulin or other drugs, providing a responsive mechanism to regulate the delivery of medications based on the body’s needs .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound (4-(Isopropylamino)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (4-(Isopropylamino)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The (4-(Isopropylamino)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of the action of (4-(Isopropylamino)phenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound .

properties

IUPAC Name |

[4-(propan-2-ylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSHCMVTELTHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660645 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219945-56-9 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)

![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)

![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)